N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is a chemical compound with a complex structure that includes a benzothiazole ring and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene with 3-phenylpropanamide under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide or methanol . The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for DNA and RNA staining.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to double-stranded DNA, resulting in a significant enhancement of fluorescence . This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs and stabilize the DNA structure.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used in the synthesis of benzothiazolium azo dyes and as a chromogenic reagent.
N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-pyrazinecarboxamide:
Uniqueness
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is unique due to its specific structure, which combines a benzothiazole ring with a phenylpropanamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDXTQLTAROOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.